Increased Lipophilicity (LogP) Relative to Boc-Alaninol
tert-Butyl N-(1-methoxypropan-2-yl)carbamate demonstrates a significantly higher calculated partition coefficient (LogP) of 1.75 compared to its closest analog, Boc-L-alaninol, which has a reported LogP of approximately 1.28 . This difference is attributed to the replacement of the free hydroxyl group with a methoxy ether, which reduces polarity and enhances lipophilicity .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.75 |
| Comparator Or Baseline | Boc-L-alaninol (CAS 79069-13-9): LogP = 1.28 |
| Quantified Difference | Delta LogP = 0.47 (37% increase) |
| Conditions | Calculated partition coefficient (cLogP) based on standard algorithms (e.g., ACD/Labs, ChemAxon) |
Why This Matters
Higher lipophilicity correlates with increased membrane permeability and altered tissue distribution, which are critical parameters in drug design and pharmacokinetic optimization.
